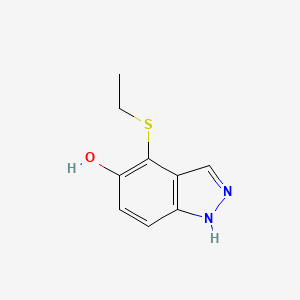

4-(ethylthio)-1H-indazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

4-ethylsulfanyl-1H-indazol-5-ol |

InChI |

InChI=1S/C9H10N2OS/c1-2-13-9-6-5-10-11-7(6)3-4-8(9)12/h3-5,12H,2H2,1H3,(H,10,11) |

InChI Key |

BDGRCLGWXCVCST-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=CC2=C1C=NN2)O |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Ethylthio 1h Indazol 5 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state properties by calculating the electron density. For indazole derivatives, methods like the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide a reliable basis for experimental observations. nih.gov Such calculations are used to optimize the molecular geometry of 4-(ethylthio)-1H-indazol-5-ol, predicting key structural parameters.

These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. For instance, the geometry of the bicyclic indazole core, the orientation of the ethylthio group at the C4 position, and the hydroxyl group at the C5 position would be determined. The results offer a detailed three-dimensional picture of the molecule.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.38 |

| C4-S | 1.77 |

| S-C(ethyl) | 1.82 |

| C5-O | 1.36 |

| O-H | 0.97 |

| Bond Angles (°) ** | |

| C3-C3a-C7a | 119.5 |

| C3a-C4-S | 121.0 |

| C4-S-C(ethyl) | 102.5 |

| C4-C5-O | 120.5 |

| Dihedral Angles (°) ** | |

| C3a-C4-S-C(ethyl) | 85.0 |

| C4-C5-O-H | 0.0 / 180.0 |

Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar heterocyclic compounds. Specific experimental or higher-level computational data for this compound is not available in the provided sources.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, FMO analysis would map the electron density distribution of these orbitals. The HOMO is likely to be concentrated around the electron-rich phenol (B47542) and ethylthio groups, while the LUMO may be distributed over the heterocyclic indazole ring system.

| Parameter | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -5.85 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.20 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.65 |

Note: The data in this table is hypothetical, based on typical FMO energy values for substituted indazole derivatives, and serves to illustrate the concept. nih.gov

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogens. researchgate.netresearchgate.net Thermodynamic calculations consistently show that for the parent indazole, the 1H-tautomer is the more stable form. researchgate.net For this compound, in addition to the 1H and 2H annular tautomers, a third potential tautomer involving the hydroxyl group (a keto-enol type) could exist, resulting in a quinone-like structure.

Quantum chemical calculations, particularly DFT, can be employed to determine the relative energies of these tautomers. researchgate.net By calculating the total electronic energy (including zero-point vibrational energy corrections) for each optimized tautomeric structure, their relative stability can be predicted. For most substituted indazoles, the 1H-tautomer is found to be the predominant and most stable form in the gas phase and in non-polar solvents. researchgate.netresearchgate.net

| Tautomer | Relative Energy (kJ/mol) | Predicted Stability |

| 1H-Indazol-5-ol | 0.00 | Most Stable |

| 2H-Indazol-5-ol | +15 to +20 | Less Stable |

| 4-(ethylthio)-1,6-dihydro-5H-indazol-5-one | > +40 | Least Stable |

Note: The relative energy values are illustrative, based on established stability trends for indazole tautomers, and are not from direct calculations on this compound. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, offering a view of conformational changes, ligand flexibility, and interactions with the surrounding environment.

MD simulations are used to explore the conformational landscape of a molecule by simulating its atomic motions over a period of time, typically nanoseconds. pensoft.net For this compound, a key area of flexibility is the ethylthio side chain at the C4 position. The rotation around the C4-S and S-C(ethyl) bonds allows the ethyl group to adopt various spatial orientations (conformers).

By running an MD simulation, one can perform conformational sampling to identify the most populated and energetically favorable conformations. researchgate.net This analysis would reveal whether the ethyl group prefers to lie in the plane of the indazole ring or orient itself away from it. Similarly, the orientation of the hydroxyl proton can be sampled. This information is crucial for understanding how the molecule might fit into a protein binding site or interact with other molecules.

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are well-suited to study these effects by explicitly including solvent molecules (like water) in the simulation box. The interactions between the solute (this compound) and the solvent can then be observed directly.

In a polar protic solvent such as water, the hydroxyl group and the nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors. These interactions can stabilize specific conformations that might be less favorable in the gas phase or in a non-polar solvent. For example, a solvent shell of water molecules could form hydrogen bonds that lock the hydroxyl proton into a particular orientation. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed understanding of how the solvent stabilizes the molecular structure.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site. For this compound, while specific docking studies are not extensively documented in publicly available literature, the behavior of analogous indazole derivatives provides significant insights into its potential interactions with biological targets.

Prediction of Binding Modes with Select Biological Targets (e.g., Kinases, Enzymes)

Computational studies on various indazole derivatives have frequently identified them as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.govnih.gov Molecular docking simulations of indazole scaffolds with tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have shown that these compounds can effectively occupy the ATP-binding site. nih.govbiotech-asia.org

For instance, in studies of similar indazole derivatives, the indazole core typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov The N1-H of the indazole ring often acts as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. nih.gov The substituents on the indazole ring then explore different sub-pockets of the active site, contributing to both potency and selectivity. In the case of this compound, the 5-hydroxyl group would be expected to form hydrogen bonds with nearby amino acid residues, while the 4-ethylthio group would likely occupy a hydrophobic pocket.

Docking studies of indazole derivatives with other enzymes, such as Aurora kinases, have also revealed similar binding patterns, with the indazole core anchoring the molecule in the active site through hydrogen bonds with key residues like Ala213 and Glu211. nih.gov

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

The binding of indazole derivatives to their biological targets is stabilized by a combination of intermolecular interactions.

Hydrogen Bonding: As mentioned, the indazole nucleus is pivotal in forming hydrogen bonds. The N-H group of the indazole ring and the nitrogen atom at position 2 are common participants in hydrogen bonding with the protein backbone. nih.gov The hydroxyl group at the 5-position of this compound is also a prime candidate for forming strong hydrogen bonds with amino acid side chains or the protein backbone, further anchoring the ligand in the active site.

Pi-Stacking: The aromatic nature of the indazole ring allows for π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are a common feature in the binding of heterocyclic compounds to proteins and contribute significantly to the stability of the protein-ligand complex. nih.gov

Table 1: Predicted Intermolecular Interactions of this compound with a Generic Kinase Active Site

| Functional Group | Predicted Interaction Type | Potential Interacting Residues (Examples) |

| 1H-Indazole (N1-H) | Hydrogen Bond Donor | Hinge Region (e.g., Ala, Cys) |

| 1H-Indazole (N2) | Hydrogen Bond Acceptor | Hinge Region (e.g., Ala, Cys) |

| 5-hydroxyl | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr |

| 4-ethylthio | Hydrophobic | Val, Leu, Ile, Met |

| Indazole Ring | π-π Stacking | Phe, Tyr, Trp |

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To obtain a more quantitative estimate of the binding affinity of a ligand to a protein, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Development of 2D and 3D QSAR Models for Analogous Compounds

QSAR studies have been performed on various series of indazole derivatives to understand the relationship between their structural features and their inhibitory activities against different biological targets. longdom.org Both 2D and 3D QSAR models have been developed.

2D QSAR: These models use descriptors that are derived from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. For instance, a 2D-QSAR study on indazole derivatives as anticancer agents revealed that steric descriptors were crucial factors governing their activity. longdom.org

3D QSAR: These models use descriptors that are derived from the 3D structure of the molecule, such as steric and electrostatic fields. 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a 3D map of the regions where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties would lead to changes in biological activity. Such models have been successfully applied to various classes of kinase inhibitors.

A study on 5-substituted indazole derivatives as GSK-3β inhibitors utilized both 2D and 3D QSAR models to identify important descriptors for biological activity, including descriptors related to electrostatic potential and hydrophobicity. researchgate.net

Identification of Key Pharmacophore Features and Substituent Effects

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) that are responsible for a compound's biological activity.

Studies on indazole-based kinase inhibitors have identified several key pharmacophore features. nih.gov A typical pharmacophore for an indazole-based kinase inhibitor includes:

A hydrogen bond donor feature corresponding to the N1-H of the indazole ring.

A hydrogen bond acceptor feature, often associated with the N2 atom of the indazole.

One or more hydrophobic features that map to various parts of the molecule, including substituents on the indazole ring.

Aromatic features that correspond to the indazole ring itself.

Table 2: Key Pharmacophore Features of Indazole-Based Kinase Inhibitors and the Contribution of this compound

| Pharmacophore Feature | Corresponding Functional Group in Indazole Derivatives | Contribution from this compound |

| Hydrogen Bond Donor | N1-H of indazole | Yes |

| Hydrogen Bond Acceptor | N2 of indazole | Yes |

| Hydrogen Bond Donor/Acceptor | Substituents like -OH, -NH2 | 5-hydroxyl group |

| Hydrophobic Region | Alkyl, aryl substituents | 4-ethylthio group |

| Aromatic Ring | Indazole ring | Yes |

Predicted Pharmacokinetic Profiles (ADME Prediction)

The in silico prediction of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound provides a preliminary assessment of its potential as a drug candidate. These computational models leverage large datasets of known compounds to forecast the pharmacokinetic behavior of novel molecules.

In Silico Absorption and Distribution Characteristics

The absorption and distribution of a drug are fundamental to its ability to reach its target site of action in sufficient concentrations. Computational models predict these characteristics based on the physicochemical properties of the molecule.

No specific in silico absorption and distribution data for this compound were found in the provided search results. General methodologies for ADME prediction are available, but data for this particular compound is absent.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | Data Not Available | Indicates the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Data Not Available | Predicts intestinal permeability. |

| Plasma Protein Binding (PPB) | Data Not Available | Affects the fraction of free drug available to exert its effect. |

| Blood-Brain Barrier (BBB) Penetration | Data Not Available | Indicates the likelihood of the compound crossing into the central nervous system. |

Metabolic Stability and Excretion Predictions

Metabolic stability is a critical determinant of a drug's half-life and dosing frequency. In silico models can predict the susceptibility of a compound to metabolism by key enzyme systems, primarily the cytochrome P450 (CYP) family. Excretion predictions estimate the primary routes by which the compound and its metabolites are eliminated from the body. The evaluation of metabolic stability is crucial in early drug discovery to identify compounds that are likely to have favorable pharmacokinetic properties. bohrium.com

Computational tools and models have been developed to predict the metabolic stability of small molecules. nih.govmdpi.com These predictions are often based on the compound's structure and its similarity to molecules with known metabolic fates. nih.gov The goal of these in silico approaches is to prioritize compounds for further experimental testing and to guide chemical modifications to improve metabolic stability. bohrium.com Interspecies differences in metabolism are a significant consideration, and in vitro data from different species' liver microsomes are often used to build and validate these predictive models. uj.edu.pl Ultimately, the integration of in silico, in vitro, and preclinical pharmacokinetic data is essential for accurately predicting human pharmacokinetics. researchgate.net

While general methodologies for predicting metabolic stability and excretion exist, specific predictive data for this compound could not be located in the provided search results.

| Parameter | Predicted Value/Classification | Implication |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Data Not Available | Potential for drug-drug interactions. |

| Metabolic Stability (HLM t1/2) | Data Not Available | Prediction of hepatic clearance and half-life. |

| Primary Route of Excretion | Data Not Available | Indicates whether the compound is likely to be cleared renally or hepatically. |

Structure Activity Relationship Sar Studies of 4 Ethylthio 1h Indazol 5 Ol Derivatives

Impact of Substituent Modifications on Molecular Interactions

The specific placement and nature of substituents on the indazole core of 4-(ethylthio)-1H-indazol-5-ol are pivotal in determining its interaction with biological targets. The ethylthio group at the C-4 position and the hydroxyl group at the C-5 position are of particular interest due to their potential to form various types of chemical bonds and steric interactions.

Role of Ethylthio Group at C-4

The ethylthio group at the C-4 position of the indazole ring is a significant determinant of the molecule's biological activity. This group, with its sulfur atom and flexible ethyl chain, can engage in specific hydrophobic and potential hydrogen bond interactions within a target's binding pocket.

In broader SAR studies of indazole derivatives, the nature of the substituent at the C-4 position has been shown to be crucial for activity. For instance, in a series of indazole arylsulfonamides designed as CCR4 antagonists, methoxy- and hydroxyl-containing groups at the C-4 position were found to be the most potent. acs.org This suggests that hydrogen bonding capability at this position can be a key contributor to binding affinity. While not a direct analysis of the ethylthio group, this highlights the sensitivity of the C-4 position to substituent effects. The ethylthio group, being less polar than a hydroxyl or methoxy (B1213986) group, would offer different interaction properties, likely favoring hydrophobic pockets.

The influence of sulfur-containing groups has been explored in other positions of the indazole ring. For example, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides were synthesized and evaluated as dual EGFR/VEGFR-2 kinase inhibitors, demonstrating that modifications at other positions can also significantly impact activity. researchgate.net The presence of a thioether, as in this compound, provides a unique combination of size, lipophilicity, and potential for weak hydrogen bonding that can be critical for fitting into and interacting with a specific protein binding site.

Influence of Hydroxyl Group at C-5

The hydroxyl group at the C-5 position of the indazole ring is another critical functional group that can profoundly influence the molecule's interactions with biological targets. This polar group is a strong hydrogen bond donor and acceptor, which can lead to significant binding affinity if it can form favorable interactions with amino acid residues in a protein's active site.

The importance of a hydroxyl group for biological activity has been observed in various indazole-based compounds. For example, in the development of GyrB inhibitors, a hydroxyl group on the indazole ring was found to make a crucial hydrogen bond interaction with an asparagine residue in the active site. nih.gov This highlights the potential for the C-5 hydroxyl group of this compound to act as a key anchoring point to its biological target.

Furthermore, studies on other substituted indazoles have shown that the presence and position of hydroxyl groups can dramatically alter biological activity. For instance, the compound 3-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-6-methyl-1H-indazol-4-ol demonstrates the use of a hydroxyl group in indazole derivatives. google.com The specific location at C-5 in this compound would dictate the precise geometry of these potential interactions.

Effects of N-Substitution and Benzene (B151609) Ring Modifications

Modifications to the nitrogen atoms of the pyrazole (B372694) ring and the benzene portion of the indazole scaffold are common strategies to modulate the pharmacological profile of indazole-based compounds.

N-substitution on the indazole ring can significantly impact a compound's properties. Alkylation at the N-1 or N-2 position can alter the molecule's solubility, metabolic stability, and binding orientation. pnrjournal.com For instance, in a series of indazole arylsulfonamides, N-1 meta-substituted benzyl (B1604629) groups were found to be the most potent N-1 substituents. acs.org The choice between N-1 and N-2 substitution is also critical, as it can lead to regioisomers with different biological activities. nih.gov

Modifications to the benzene ring, beyond the C-4 and C-5 positions, also play a role in SAR. Substituents at other positions can influence the electronic properties of the ring system and provide additional points of interaction with a biological target. acs.org For example, in some series, only small groups were tolerated at the C-5, C-6, or C-7 positions, with C-6 analogues being preferred. acs.org In another study on 4,6-disubstituted-1H-indazole-4-amine derivatives, substituents at the C-6 position were found to significantly affect the activity and selectivity of IDO1/TDO inhibition. nih.gov

Positional Isomerism and Tautomeric Effects on Activity

The indazole ring system can exist in different isomeric and tautomeric forms, which can have a significant impact on its biological activity. Understanding these forms is crucial for a complete SAR analysis.

1H- vs. 2H-Indazole Tautomer Contributions

Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the nitrogen of the pyrazole ring. nih.gov The 1H-tautomer is generally more thermodynamically stable and has a benzenoid character, while the 2H-tautomer has an ortho-quinoid character. nih.gov Although the 1H-form is often dominant, both tautomers can be important for biological activity, and their relative contributions can be influenced by the molecular environment. researchgate.net

The tautomeric state can affect the molecule's shape, electronic distribution, and hydrogen bonding capacity, leading to different interactions with a biological target. nih.gov For some biological targets, one tautomer may bind with significantly higher affinity than the other. The specific substitution pattern on the indazole ring can also influence the tautomeric equilibrium. austinpublishinggroup.com

Regioisomeric Purity and Its Importance in SAR

When synthesizing substituted indazoles, particularly with N-alkylation, a mixture of regioisomers (e.g., N-1 vs. N-2 alkylation) can be formed. nih.gov These regioisomers are distinct chemical compounds with different physical, chemical, and biological properties. Therefore, ensuring regioisomeric purity is of high importance in SAR studies.

The presence of an undesired regioisomer can confound the interpretation of biological data, as the observed activity may be a composite of the activities of both isomers. nih.gov For example, in the case of some synthetic cannabinoids, the 1-alkylated indazole regioisomer was the desired potent compound, while the 2-alkylated regioisomer showed significantly lower activity. nih.gov Thus, careful synthesis and purification to isolate single regioisomers are essential for accurately defining the SAR and identifying the optimal structure for a desired biological effect. researchgate.net

Pharmacological and Mechanistic Investigations of 4 Ethylthio 1h Indazol 5 Ol

Enzyme Target Identification and Inhibition Mechanism Studies

The indazole moiety serves as a pharmacophore for a multitude of enzyme inhibitors, influencing their activity through various mechanisms. evitachem.com Research has identified that these compounds can target a wide array of enzymes, including kinases and other critical proteins involved in disease pathways.

Indazole derivatives have emerged as a significant class of protein kinase inhibitors. nih.gov Protein kinases, which catalyze the phosphorylation of protein substrates, are crucial regulators of nearly all cellular processes, and their dysregulation is linked to numerous diseases, including cancer. google.com The indazole scaffold has been successfully incorporated into inhibitors targeting both tyrosine kinases and serine/threonine kinases. nih.gov

Commercially available drugs with an indazole core, such as Axitinib, Pazopanib, and Linifanib, are known multi-kinase inhibitors used in cancer therapy. nih.govmdpi.com The ERK/MAPK pathway, which is central to cell proliferation, is a key target, and its activation is often elevated in many human tumors. epo.org Indazole derivatives have been developed as inhibitors of ERK and other kinases in this cascade. epo.org Furthermore, various 5-substituted indazoles have been investigated for their ability to inhibit a range of kinases, including Glycogen Synthase Kinase-3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAK), and Cdc7. google.com

Below is a table summarizing the kinase targets for several representative indazole derivatives.

| Compound Class/Example | Target Kinase(s) | Reported Activity (IC₅₀) |

| 5-(4-pyridinyl)indazole derivatives | Haspin (Serine/Threonine Kinase) | 78 nM (for compound 21) uni-saarland.de |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | Pan-Pim kinases (Pim-1, Pim-2, Pim-3) | 0.4 nM, 1.1 nM, 0.4 nM semanticscholar.org |

| cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) | Leucine-rich repeat kinase 2 (LRRK2) | 0.76 nM (in vitro kinase assay) nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Tyrosine threonine kinase (TTK) | Single-digit nanomolar semanticscholar.org |

| 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides | Glycogen synthase kinase-3 (GSK-3) | 0.23 µM (for compound 51d) nih.gov |

A critical aspect of developing kinase inhibitors is ensuring their specificity and selectivity to minimize off-target effects. nih.gov Indazole-based inhibitors are often subjected to extensive selectivity profiling against large panels of kinases. nih.govnih.gov For instance, a novel 5-(4-pyridinyl)indazole derivative was reported to show meaningful selectivity when tested against 15 common off-target kinases. uni-saarland.de In another study, an indazole compound demonstrated selectivity against 34 kinases out of a panel of 216. nih.gov The compound MLi-2, a potent LRRK2 inhibitor, was found to have greater than 295-fold selectivity over a panel of more than 300 kinases, highlighting the potential for developing highly selective agents from this chemical class. nih.gov These comprehensive assays are crucial for understanding the interaction landscape of an inhibitor and predicting its biological consequences. nih.gov

Protein kinase inhibitors from the indazole class typically function by competing with ATP for its binding site on the kinase. mdpi.com This mechanism prevents the transfer of a phosphate (B84403) group from ATP to the protein substrate, thereby blocking the signaling cascade. google.com The structural features of the indazole ring contribute to its effective binding within the ATP pocket. Molecular docking studies of an indazole-based EGFR inhibitor revealed that the indazole scaffold fills the space between the hinge region and gatekeeper residues of the enzyme's active site. researchgate.net For certain PIM kinase inhibitors, a non-canonical binding mode has been described, which involves the formation of crucial polar interactions with the active site lysine (B10760008) and a conserved water molecule, anchoring the inhibitor to the back of the ATP binding pocket. haematologica.org

Beyond kinases, the indazole scaffold has been explored for its inhibitory activity against other classes of enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a key regulator of immune responses. Indazoles are known haem binders, and certain indazol-4-amine derivatives have been developed as nanomolar inhibitors of TDO, a related enzyme, as well as dual IDO1/TDO inhibitors. nih.gov The development of 1H-indazole derivatives specifically as IDO1 inhibitors has been the subject of patent applications, with potential applications in cancer, autoimmune diseases, and neurodegenerative disorders. google.com

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial agents. google.com Molecular docking studies have investigated the interaction of novel indazole derivatives with the active site of DNA gyrase (PDB code: 1KZN). jmchemsci.comsciforum.net These studies suggest that the indazole scaffold can form effective interactions within the enzyme's binding site, indicating its potential as a core structure for developing new antibacterial agents. jmchemsci.com

Cholinesterases: While indole (B1671886) derivatives have been reported as inhibitors of acetylcholinesterase, specific and potent inhibition by indazole-based compounds is less documented in the provided sources. ijpsr.com

| Enzyme Target | Compound Class | Finding |

| IDO1 | Indazol-4-amines | Act as selective TDO or dual IDO1/TDO inhibitors. nih.gov |

| DNA Gyrase | Tetrahydro-1H-indazole | Docking studies show favorable binding interactions with the 1KZN active site. jmchemsci.comsciforum.net |

Understanding the precise interactions between an inhibitor and its target enzyme is fundamental for structure-based drug design. X-ray crystallography and in silico molecular docking have provided detailed insights into how indazole derivatives bind to their targets.

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

Cellular Pathway Modulation and Molecular Responses (In Vitro Models)

The inhibition of specific enzymes by indazole derivatives translates into measurable effects on cellular pathways and molecular responses, which have been extensively studied in in vitro models. Inhibition of kinases in the ERK/MAPK pathway, for instance, can block downstream signaling required for cell proliferation and survival, making it a valuable strategy for anticancer therapies. epo.org

Inhibition of the protein kinase Cdc7 by small molecules has been shown to induce apoptosis in human cancer cells, a lethal consequence that normal cells can often recover from. google.com This selective effect on cancerous cells makes Cdc7 an attractive therapeutic target. google.com In line with this, some indazole-based analogs have been demonstrated to trigger apoptosis through mechanisms that include the overexpression of cytochrome c and the activation of caspases 3, 8, and 9. researchgate.net The antitumor activity of novel 1H-indazole-3-amine derivatives has been evaluated against various human cancer cell lines, with some compounds showing potent growth inhibition. mdpi.com

The table below shows the in vitro anticancer activity for a representative indazole derivative against several cell lines.

| Compound | Cell Line (Cancer Type) | Reported Activity (IC₅₀ in µM) |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | SK-MEL-3 (Melanoma) | 1.12 ± 0.06 semanticscholar.org |

| NB-4 (Leukemia) | 1.34 ± 0.20 semanticscholar.org | |

| SK-MEL-31 (Melanoma) | 1.77 ± 0.06 semanticscholar.org |

These findings underscore the potential of the indazole scaffold to modulate key cellular pathways involved in cancer progression, primarily through the targeted inhibition of critical enzymes.

Report on the

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific published research data for the chemical compound 4-(ethylthio)-1H-indazol-5-ol corresponding to the requested pharmacological and mechanistic investigations.

Searches for anti-proliferative effects, cell cycle analysis, apoptosis induction, modulation of oxidative stress, anti-migratory properties, specific receptor binding studies, and antimicrobial activity for this exact compound did not yield any specific results.

While the broader class of compounds known as indazole derivatives is the subject of extensive scientific research and has shown a wide range of biological activities, these findings are specific to the particular derivatives studied and cannot be extrapolated to this compound without direct experimental evidence.

For context, the available research on related indazole compounds includes:

Anti-proliferative and Apoptotic Effects: Various indazole-pyrimidine and 5-ethylsulfonyl-indazole derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast), A549 (lung), and K562 (leukemia). nih.govmdpi.comresearchgate.net Mechanistic studies on some of these derivatives indicate they can induce apoptosis through the activation of caspases. nih.gov

Receptor Binding: Different indazole derivatives have been investigated for their activity at various receptors. For example, some have been studied as 5-HT3 receptor antagonists, kinase inhibitors (including ROCK and Cdc7), and estrogen receptor modulators. nih.govgoogle.comresearchgate.net

Antimicrobial Activity: The indazole scaffold is noted in the literature for possessing potential antibacterial properties, though specific studies are required for each derivative. nih.gov Research has also been conducted on the antimicrobial properties of other nitrogen-containing heterocyclic compounds like triazoles and indoles. ijpsr.comjmchemsci.comresearchgate.net

Modulation of Oxidative Stress: Studies on unrelated indole-oxadiazole derivatives have shown protective effects against oxidative stress. nih.gov

The existence of this compound as a chemical entity is confirmed by its listing in chemical supplier catalogs. evitachem.com However, this does not include any biological or pharmacological data.

Based on the current scientific literature, there is no specific information available regarding the pharmacological and mechanistic investigations of the chemical compound This compound .

Extensive searches for its antibacterial, antifungal, antiprotozoal activities, and proposed mechanisms of action did not yield any results for this particular molecule. Research in the field of medicinal chemistry has explored a variety of other indazole derivatives for their potential antimicrobial properties. These studies indicate that the indazole scaffold is of significant interest to researchers for the development of new therapeutic agents. hep.com.cnmdpi.comresearchgate.net

However, the specific antibacterial spectrum, efficacy, antifungal and antiprotozoal activities, and the antimicrobial mechanism of action for this compound have not been documented in the available scientific reports. Therefore, no data tables or detailed research findings for this specific compound can be provided.

Pharmacological and Mechanistic Investigations of Indazole Derivatives (General)

While no data exists for this compound, the broader class of indazole derivatives has been the subject of numerous pharmacological studies.

Antibacterial, Antifungal, and Antiprotozoal Activities of Various Indazole Derivatives

Research has shown that certain indazole derivatives possess a wide range of antimicrobial activities. For instance, some synthesized 3-methyl-1H-indazole derivatives have demonstrated activity against both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. hep.com.cn Similarly, other novel series of indazole derivatives have shown antibacterial efficacy against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.com

In the realm of antifungal and antiprotozoal research, a set of 2,3-diphenyl-2H-indazole derivatives displayed inhibitory effects against Candida albicans and Candida glabrata. mdpi.com The same study also revealed that several 2H-indazole derivatives exhibited potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases surpassing the efficacy of the reference drug metronidazole. mdpi.com

Proposed Mechanisms of Antimicrobial Action for Indazole Derivatives

The mechanisms through which indazole derivatives exert their antimicrobial effects are still under investigation and can vary depending on the specific structural modifications of the indazole core. For some indazole derivatives, molecular docking studies have suggested that their antibacterial action may involve the inhibition of essential bacterial enzymes. For example, some multi-substituted indazole derivatives are proposed to act by targeting the DNA gyrase 1KZN enzyme, thereby disrupting bacterial DNA replication. jmchemsci.com

It is important to reiterate that these findings apply to other indazole compounds and not to this compound, for which no specific research is currently available.

Exploration of Novel Research Applications

Material Science Applications

Potential in Organic Electronics and Optical Materials

While direct studies on 4-(ethylthio)-1H-indazol-5-ol for organic electronics are not prevalent, the broader class of indazole derivatives is recognized for its potential as ligands in metal complexes with interesting photophysical properties. mdpi.com For instance, heteroleptic copper(I) complexes featuring bis(1H-indazol-1-yl)methane ligands have been synthesized and shown to exhibit green-yellow luminescence in solution at room temperature. mdpi.com This luminescence is attributed to processes such as ligand-centered phosphorescence and metal-to-ligand charge transfer (MLCT), which are crucial for the development of luminescent devices. mdpi.com

The potential of this compound as a ligand stems from its bidentate chelation capability through the indazole nitrogen atoms and the hydroxyl group. The presence of the sulfur atom in the ethylthio group could also influence the electronic properties of resulting metal complexes, potentially tuning their luminescent behavior. The formation of stable complexes with transition metals could lead to novel materials for organic light-emitting diodes (OLEDs) or other optical applications.

Furthermore, indazole derivatives have been incorporated into photosensitive resin compositions. google.com These materials are essential for creating protective films and other patterned structures in the fabrication of electronic components. google.com The reactivity of the hydroxyl group on the this compound ring could allow for its incorporation into polymer backbones, creating new photosensitive polymers.

Corrosion Inhibition Studies

The presence of heteroatoms like nitrogen and sulfur, along with an aromatic ring system, suggests that this compound could be an effective corrosion inhibitor. Organic molecules with these features are known to protect metals from corrosion by adsorbing onto the metal surface and forming a protective film.

Surface Adsorption Mechanisms and Protective Film Formation

The mechanism of corrosion inhibition by indazole derivatives has been studied for metals like copper. researchgate.net It is proposed that these molecules adsorb onto the metal surface, a process that can be described by adsorption isotherms such as the Langmuir isotherm. researchgate.netgssrr.org The adsorption can occur through the interaction of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal. The aromatic ring can also contribute to the adsorption through π-electron interactions.

Studies on indazole and 5-aminoindazole (B92378) have shown that they are effective corrosion inhibitors for copper in saline solutions. researchgate.net The formation of a protective film has been confirmed by techniques such as scanning electron microscopy. researchgate.net It is believed that the inhibitor molecules form a self-assembled monolayer on the metal surface, which acts as a barrier to the corrosive environment. researchgate.net The ethylthio and hydroxyl groups in this compound would likely enhance its adsorption and film-forming properties on metal surfaces.

The following table summarizes key findings from studies on related corrosion inhibitors, which can provide insights into the potential behavior of this compound.

| Inhibitor Class | Metal | Key Findings |

| Indazole Derivatives | Copper | High inhibition efficiency, adsorption follows Langmuir isotherm, formation of a protective film. researchgate.net |

| Imidazole Derivatives | Carbon Steel | Adsorption is semi-physical or semi-chemical, follows Langmuir isotherm. gssrr.org |

| Thiol Derivatives | Copper | Form self-assembled monolayers, acting as a barrier. researchgate.net |

Chemical Probes and Biological Tool Development

The indazole core is a well-established pharmacophore found in numerous biologically active compounds. This suggests that this compound could serve as a starting point for the development of new chemical probes and biological tools.

Derivatives of 1H-indazol-5-ol have been investigated as potential inhibitors of various kinases, which are important targets in drug discovery. chemicalbook.comgoogle.com Specifically, 5-substituted indazoles have been patented as inhibitors of kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Rho kinase (ROCK). google.com The development of selective kinase inhibitors is crucial for understanding cellular signaling pathways and for therapeutic purposes.

The this compound molecule could be functionalized to create fluorescent probes or affinity-based probes to study the activity and localization of specific enzymes or receptors. The hydroxyl group provides a convenient handle for attaching reporter groups or reactive moieties. As a biochemical reagent, 1H-indazol-5-ol and its derivatives are valuable for life science research. medchemexpress.com The unique substitution pattern of this compound may confer novel biological activities or specificities that could be exploited in the development of new research tools.

Conclusion and Future Research Directions

Summary of Current Understanding

The current scientific knowledge regarding 4-(ethylthio)-1H-indazol-5-ol is nascent and primarily limited to its structural classification. It is identified as a derivative of 1H-indazole, which is the more thermodynamically stable tautomer of the indazole family. nih.gov The molecule features two key functional groups on its benzene (B151609) ring: an ethylthio (-S-CH₂CH₃) group at position 4 and a hydroxyl (-OH) group at position 5. evitachem.com While extensive data exists for the parent compound, 1H-indazol-5-ol, including its physicochemical properties and CAS number (15579-15-4), specific experimental data for the 4-(ethylthio) derivative is not available in published literature. nih.govchemicalbook.comscbt.com

The indazole nucleus is a versatile pharmacophore, with derivatives showing anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. nih.govresearchgate.netorientjchem.org Many of these effects are attributed to the ability of indazole-based compounds to act as inhibitors of key enzymes, particularly protein kinases. nih.govrsc.org The presence of the sulfur-containing ethylthio group and the hydrogen-bonding capable hydroxyl group on this compound suggests it may possess unique electronic and steric properties, potentially leading to novel biological interactions that differ from other indazole derivatives. However, without dedicated research, its specific properties and potential applications remain speculative.

Unexplored Research Avenues and Challenges

The lack of specific research on this compound presents numerous opportunities for investigation, alongside significant challenges.

Key Unexplored Avenues:

Chemical Synthesis and Characterization: There is a need to develop and optimize a regioselective and efficient synthetic route for this compound. Following a successful synthesis, comprehensive characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and determination of its fundamental physicochemical properties (e.g., melting point, solubility, pKa) are essential first steps.

Broad Biological Screening: The compound has not been evaluated for any biological activity. A primary research avenue is to perform broad-based pharmacological screening to identify potential therapeutic areas. Based on the activities of related indazoles, initial screening should focus on its potential as an anticancer agent (particularly as a kinase inhibitor), an anti-inflammatory agent, an antimicrobial agent, or a modulator of central nervous system targets. orientjchem.orgnih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is critical. This would involve the synthesis of a library of analogues, modifying the ethylthio group (e.g., altering the alkyl chain, creating aryl thioethers) and the hydroxyl group (e.g., alkylation to form ethers, acylation to form esters) to determine the structural requirements for any observed biological activity.

Mechanism of Action: Should bioactivity be discovered, elucidating the compound's mechanism of action will be a crucial research direction. For example, if it shows promise as a kinase inhibitor, further studies would be needed to identify the specific kinase(s) it targets and to understand its binding mode within the enzyme's active site.

Anticipated Challenges:

Synthetic Complexity: The synthesis of multi-substituted indazoles can be challenging, often requiring multi-step procedures with potential issues in controlling regioselectivity, which can lead to low yields and difficult purification. ontosight.airesearchgate.net

Lack of Precedent: As a pioneering area of research, there is no existing literature to guide the initial experimental design for biological testing or mechanistic studies, requiring a more exploratory and resource-intensive approach.

Strategic Outlook for Advanced Indazole Derivative Research

To unlock the potential of this compound and other novel indazole derivatives, a forward-thinking, multidisciplinary research strategy is required.

Computational and In Silico Modeling: Before embarking on extensive synthetic work, computational tools can be leveraged. Docking studies can predict the binding affinity of this compound against the crystal structures of known drug targets, such as various protein kinases (e.g., VEGFR, FGFR, EGFR) or the Nav1.7 sodium channel, which is a target for pain therapeutics. nih.govnih.gov This rational drug design approach can help prioritize biological assays and focus synthetic efforts.

Targeted Library Development: Rather than random derivatization, a strategic outlook would involve the creation of focused chemical libraries. These libraries should be designed to probe specific interactions with predicted biological targets, enabling a more efficient exploration of the structure-activity landscape.

Expansion into New Therapeutic Fields: While oncology has been a major focus for indazole research, a strategic approach should include screening novel derivatives against a wider range of diseases. Areas where indazoles have shown promise but are less explored, such as cardiovascular diseases and neurodegenerative disorders, represent significant opportunities. benthamdirect.comnih.gov

Platform-Based Research: Establishing a research platform centered on the 4-thio-5-hydroxy-indazole scaffold could streamline future discoveries. This platform would integrate synthetic chemistry, computational modeling, and a standardized suite of biological and pharmacological assays to rapidly evaluate new analogues as they are created. This approach will accelerate the journey from initial synthesis to identifying promising lead compounds for further development. researchgate.netresearchgate.net

By systematically addressing the current knowledge gaps and adopting a strategic, multidisciplinary approach, the scientific community can fully explore the therapeutic potential of this compound and continue to develop the rich pharmacological promise of the indazole scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(ethylthio)-1H-indazol-5-ol, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a functionalized indazole core (e.g., 5-hydroxy-1H-indazole). Introduce the ethylthio group via nucleophilic substitution using ethanethiol in the presence of a base (e.g., NaH) under anhydrous conditions .

- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

- Step 3 : Purify via column chromatography (70:30 EtOAc/hexane) or recrystallization. Typical yields for analogous compounds range from 30% to 65%, depending on substituent reactivity .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF/THF |

| Base | NaH/KOH |

| Temperature | 60–80°C |

| Purification | Column chromatography |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry of the ethylthio group and hydroxyl position. For example, the ethylthio proton resonance typically appears at δ 2.5–3.0 ppm (quartet) in DMSO-d6 .

- HRMS (ESI+) : Verify molecular ion [M+H]+ with <2 ppm error. For C9H11N2OS, expected m/z ≈ 195.0597 .

- IR Spectroscopy : Identify S–C and O–H stretches (e.g., 1243 cm⁻¹ for C–S and 3440 cm⁻¹ for –OH) .

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

- Methodology :

- Solubility Screen : Test in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility .

- Stability Assay : Incubate at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Table : Example Stability Data (Hypothetical)

| Buffer | pH | Solubility (mg/mL) | Stability (t1/2, hours) |

|---|---|---|---|

| PBS | 7.4 | 0.15 | 48 |

| DMSO | - | >50 | >72 |

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Methodology :

- Assay Standardization : Use CLSI guidelines for MIC assays. Include positive controls (e.g., ciprofloxacin) and validate cell viability via MTT .

- Structural Confirmation : Re-analyze compound purity (HPLC >98%) and confirm tautomeric forms via X-ray crystallography (SHELX refinement) .

- Data Reproducibility : Collaborate across labs to replicate findings under identical conditions .

Q. What computational strategies predict the interaction of this compound with kinase targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17). Focus on the ethylthio group’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD and ligand–protein hydrogen bonds .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~-8.5 kcal/mol for high-affinity analogs) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology :

- Crystallization Screen : Use sparse-matrix kits (e.g., Hampton Index) with PEGs or alcohols as precipitants. Optimize pH (5.5–6.5) to stabilize the hydroxyl group .

- Twinned Data : Employ SHELXD for structure solution and refine with SHELXL. Address disorder in the ethylthio group using PART instructions .

- Table : Example Crystallization Conditions (Hypothetical)

| Precipitant | Temperature (°C) | Crystal Quality |

|---|---|---|

| PEG 3350 | 20 | Needles |

| Ethanol | 4 | Plates |

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylthio group in bioactivity?

- Methodology :

- Analog Synthesis : Replace ethylthio with methylthio, propylthio, or sulfonyl groups. Compare IC50 values in enzyme assays .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrophobic/electronic features.

- Table : Hypothetical SAR Data

| Substituent | IC50 (μM) | LogP |

|---|---|---|

| Ethylthio | 0.45 | 2.1 |

| Methylthio | 1.2 | 1.8 |

| Sulfonyl | >50 | -0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.